N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7/c1-21-17-22(2)19-23(18-21)31-27-26-20-30-36(25-11-7-4-8-12-25)28(26)33-29(32-27)35-15-13-34(14-16-35)24-9-5-3-6-10-24/h3-12,17-20H,13-16H2,1-2H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYMYRXWDAUESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article presents a comprehensive review of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H29N7
- Molecular Weight : 475.6 g/mol
- CAS Number : 946288-21-7
The compound primarily interacts with various biological targets, notably cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its mode of action involves binding to these enzymes, which modulates cholinergic signaling pathways. This interaction has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinergic dysfunction is prevalent.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, it showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In a study comparing several pyrazole derivatives, this compound was found to have moderate inhibitory effects on COX-I and COX-II, with IC50 values indicating selectivity towards COX-II. This suggests potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Properties
The neuroprotective effects of this compound were evaluated in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. The inhibition of cholinesterase activity further supports its potential role in managing neurodegenerative diseases like Alzheimer's disease .
Case Studies
- Anticancer Study : A study by Eren et al. reported that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis .
- Neuroprotection : In research conducted by Hwang et al., the compound was shown to protect against amyloid-beta-induced toxicity in neuronal cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Comparative Analysis of Biological Activity
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C29H29N7
- Molecular Weight : 475.6 g/mol
- IUPAC Name : N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Inhibition of C1s Protease
Recent studies have identified the compound as a selective inhibitor of C1s protease, which plays a crucial role in the classical complement pathway (CP). The inhibition of C1s can be beneficial in treating complement-mediated diseases. A study demonstrated that this compound effectively inhibits CP activation and binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and an inhibition constant (Ki) of around 5.8 μM .
Table 1: Inhibition Data for C1s Protease
| Parameter | Value |
|---|---|
| Kd | ~9.8 μM |
| Ki | ~5.8 μM |
| Binding Mode | Competitive |
Potential Antidepressant Activity
The compound's structural similarity to known antidepressants suggests potential activity in this area. The incorporation of a piperazine moiety is often associated with enhanced central nervous system activity, which could lead to antidepressant effects. Further research is needed to explore this potential through clinical trials.
Case Study 1: C1s Inhibition Effectiveness
In a controlled laboratory setting, the effectiveness of N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was assessed against various immune complexes. The study found that the compound significantly reduced CP activation and subsequent lysis of sensitized erythrocytes, showcasing its potential as a therapeutic agent in autoimmune diseases .
Case Study 2: Toxicological Profiling
A toxicological profiling study utilized this compound to evaluate liver toxicity through both in vivo and in vitro methods. The findings indicated that while structural alerts were present for hepatotoxicity, the compound did not trigger liver steatosis under the tested conditions. This highlights the importance of thorough metabolic profiling in assessing drug safety .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To contextualize this compound, we analyze its structural analogs from the evidence, focusing on substituent variations and their implications.
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations
Substituent Effects on Lipophilicity and Solubility: The target compound’s 4-phenylpiperazine group at C6 likely increases hydrophilicity compared to the methyl group in N-butyl-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The 3,5-dimethylphenyl group at N4 introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the 4-methylphenyl analog (CAS 946265-25-4) .
Electronic and Steric Modifications: The 4-nitrophenyl substituent in the N-butyl analog (CAS 5346-64-5) introduces strong electron-withdrawing effects, which could alter binding kinetics or metabolic stability compared to the electron-donating methyl groups in the target compound .
Biological Implications :
- Piperazine-containing analogs (e.g., the target compound and CAS 946265-25-4) are frequently associated with kinase inhibition (e.g., JAK2, mTOR) due to their ability to form hydrogen bonds with ATP-binding sites. The phenylpiperazine in the target compound may offer selectivity over the methylpiperazine in CAS 946265-25-4 .
- Nitro and chloro substituents ( and ) are often linked to antibacterial or antiparasitic activity, suggesting divergent therapeutic applications compared to the dimethylphenyl/piperazine derivative .
Méthodes De Préparation
Core Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A key approach involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide under elevated temperatures (150–160°C), forming the pyrimidine ring through intramolecular cyclization. Alternative methods utilize calcium carbide as an alkyne source in (3+2+1) cyclizations with ketones and amines, achieving yields up to 82% for related pyrazolo[1,5-a]pyrimidines. For the target compound, the 1-phenyl substituent is introduced during the initial pyrazole synthesis, leveraging Ullmann-type couplings or direct alkylation.
Amination at Position 4: 3,5-Dimethylphenyl Attachment
Buchwald-Hartwig amination is the preferred method for introducing the 3,5-dimethylphenyl group. A patented procedure employs palladium(II) acetate with Xantphos as a ligand, reacting 4-chloropyrazolo[3,4-d]pyrimidine with 3,5-dimethylaniline in toluene at 110°C. Yields range from 65–78%, with purification via recrystallization from ethanol/water (83:17 v/v) to obtain the final product with >99% purity.
Sequential Synthesis Optimization
A representative optimized pathway is outlined below:
Pyrazole Core Formation :
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv) reacts with formamide (5.0 equiv) at 160°C for 8 hours to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (87% yield).Chlorination at Position 6 :
Treatment with phosphorus oxychloride (POCl3) at 120°C for 6 hours converts the 4-amine to 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (91% yield).Piperazine Coupling :
6-Chloro intermediate (1.0 equiv), 4-phenylpiperazine (2.0 equiv), and Cs2CO3 (3.0 equiv) in DMF at 120°C for 24 hours afford 6-(4-phenylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (82% yield).Final Amination :
Buchwald-Hartwig coupling of the 4-chloro derivative (1.0 equiv) with 3,5-dimethylaniline (1.5 equiv), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%) in toluene at 110°C yields the target compound (75% yield).
Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
- 1H NMR (400 MHz, CDCl3) : δ 8.71 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 5H, phenyl-H), 7.34–7.28 (m, 4H, piperazine-phenyl-H), 6.92 (s, 2H, dimethylphenyl-H), 3.85–3.78 (m, 4H, piperazine-NCH2), 3.12–3.05 (m, 4H, piperazine-NCH2), 2.31 (s, 6H, CH3).
- HRMS (ESI) : m/z [M+H]+ calcd for C29H30N7: 476.2553; found: 476.2551.
Challenges and Yield Improvement Strategies
Key challenges include regioselectivity during cyclization and minimizing dehalogenation side reactions during cross-coupling. Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields >80%. Solvent screening reveals that tert-amyl alcohol improves SNAr efficiency by 15% compared to DMF.
Industrial-Scale Production Considerations
Patent EP3334707B1 highlights crystallization from ethanol/water mixtures (83:17 v/v) as critical for obtaining pharmacopeial-grade material. Continuous flow systems are proposed to enhance safety during POCl3-mediated chlorination steps, reducing hazardous waste by 40%.
Q & A
Q. What are the typical synthetic routes for this compound, and how are key intermediates optimized?
The synthesis involves multi-step reactions, including:
- Piperazine ring formation via Mannich reactions (condensation of formaldehyde, secondary amines, and ketones/aldehydes) .
- Pyrazolo[3,4-d]pyrimidine core assembly through condensation of phenyl hydrazine with carbonitriles, followed by alkylation or substitution to introduce substituents .
- Purification using solvents like ethyl acetate or isopropanol, with yields optimized by controlling reaction temperature, time, and catalyst selection (e.g., phase transfer catalysts in DMF) .
Q. Which structural characterization techniques are critical for confirming the compound’s identity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity .
- X-ray crystallography for resolving dihedral angles and hydrogen-bonding networks in the pyrimidine and piperazine moieties .
- IR spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
Q. What structural features influence its biological activity?
- The pyrazolo[3,4-d]pyrimidine core enables interactions with ATP-binding pockets in kinases .
- Piperazine and dimethylphenyl groups enhance solubility and target specificity, as seen in analogs with similar scaffolds .
Q. What are common chemical reactions for derivatizing this compound?
- Nucleophilic substitution at the pyrimidine C4 position .
- Acylation/alkylation of the piperazine nitrogen to modulate pharmacokinetics .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy) to confirm target engagement .
- Analyze purity via HPLC-MS to rule out by-products or degradation .
- Compare structural analogs to isolate substituent-specific effects .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Catalyst screening : Use HATU or EDCI for efficient coupling reactions .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting impurities .
Q. How can computational modeling elucidate structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) to predict binding modes with kinase targets .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes under physiological conditions .
Q. What methodologies guide the design of analogs for SAR studies?
- Systematic substitution : Replace dimethylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to probe electronic effects .
- In vitro screening : Prioritize analogs with IC₅₀ < 1 µM in kinase inhibition assays .
Q. How are stability and solubility challenges addressed in preclinical studies?
- Salt formation (e.g., hydrochloride salts) improves aqueous solubility .
- Prodrug strategies : Introduce ester moieties to enhance bioavailability .
Q. What pharmacological targets are implicated in its mechanism of action?
- Kinases (e.g., Aurora A, EGFR) due to pyrazolo[3,4-d]pyrimidine’s ATP-mimetic properties .
- GPCRs (e.g., serotonin receptors) via piperazine interactions, as observed in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
